2-Isopropyl-5-methylcyclohexyl palmitate
Description
Properties
Molecular Formula |
C26H50O2 |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3 |
InChI Key |
VGLJQMIPINKCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
A common chemical route involves the direct esterification of palmitic acid with the target alcohol under acid catalysis. For example, the synthesis of isopropyl palmitate has been extensively studied using p-toluene sulfonic acid as a catalyst in batch reactors. The reaction parameters such as catalyst amount, molar ratio of alcohol to acid, and temperature are optimized using response surface methodology (RSM) to maximize conversion efficiency.
- Optimal conditions for isopropyl palmitate synthesis :
- Catalyst amount: 5% by weight
- Molar ratio of isopropanol to palmitic acid: 7:1
- Temperature: 82 °C
- Under these conditions, the conversion of palmitic acid reaches high levels with a good correlation between experimental and model data (R² = 0.973).
- Kinetic analysis shows the reaction follows second-order kinetics with an activation energy of 45.21 kJ/mol and a pre-exponential factor of 1.96×10⁵ L mol⁻¹ h⁻¹.
Transesterification Using Methyl Palmitate
Another approach involves transesterification of methyl palmitate with alcohols like isopropanol in a continuous flow reactor system. This method has been patented for isopropyl palmitate production and involves:
- Mixing methyl palmitate and isopropanol in a pipeline mixer.
- Passing the mixture through a flow reactor with catalysts such as zirconium dioxide or titanium dioxide.
- Operating under controlled pressure (0.15–0.35 MPa) and temperature (110–145 °C).
- Subsequent separation steps include alcohol knockout towers and dealcoholizing columns to purify the ester product.
- The yield of isopropyl palmitate (Wickenol 111) reaches approximately 99.9%, meeting industrial quality standards.
This continuous process can be adapted for similar esters by substituting the alcohol component.
Enzymatic Synthesis Method
Lipase-catalyzed synthesis offers a greener alternative to chemical catalysis, especially for complex alcohols like 2-isopropyl-5-methylcyclohexanol.
- The process involves two steps:
- Hydrolysis of palm stearin (a triglyceride source of palmitic acid) in water to release free palmitic acid.
- Esterification of the palmitic acid concentrate with the target alcohol (e.g., 2-isopropyl-5-methylcyclohexanol) in a solvent-free system.
- Immobilized enzymes such as Lewatit VP OC 1600 combined with Eversa Transform 2.0 lipase are used to catalyze both steps efficiently.
- Protein fixation levels and enzyme loading are optimized to maximize free fatty acid yield (up to 99.4% area) and subsequent ester formation.
- This method provides high selectivity and mild reaction conditions, suitable for sensitive substrates.
Comparative Data Table of Preparation Methods
| Preparation Method | Catalyst Type | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | p-Toluene sulfonic acid | 82 °C, 5% catalyst, 7:1 molar ratio | High conversion | Well-studied kinetics, scalable | Requires acid catalyst, heat |
| Transesterification (flow reactor) | Metal oxides (ZrO₂, TiO₂) | 110–145 °C, 0.15–0.35 MPa pressure | ~99.9 | Continuous, high purity product | Requires specialized equipment |
| Enzymatic synthesis | Immobilized lipase (Eversa Transform) | Mild temperature, solvent-free | High selectivity | Environmentally friendly, mild | Enzyme cost, longer reaction time |
Research Results and Analysis
- The acid-catalyzed method’s kinetic model allows for precise control and scale-up of the esterification reaction, with activation energy and rate constants well characterized.
- The continuous transesterification process patented in China demonstrates industrial viability with near-quantitative yields and efficient catalyst recycling.
- Enzymatic methods, while slower, provide a sustainable route with minimal by-products and are suitable for producing esters with complex alcohol moieties like 2-isopropyl-5-methylcyclohexyl palmitate.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .
Comparison with Similar Compounds
Cyclohexyl Esters with Amino Acid Moieties
- 2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate (GABA menthyl ester): Bioactivity: Demonstrates broad-spectrum anticonvulsant activity at doses of 87–1350 mg/kg in vivo . Synthesis: Produced via DCC/DMAP coupling, followed by amino group deprotection . Applications: Potential use in neurological disorders due to GABA receptor modulation.
- 2-Isopropyl-5-methylcyclohexyl 2-aminoacetate (glycine menthyl ester): Bioactivity: Exhibits sedative effects lasting 6 hours post-administration at 175 mg/kg . Structural Insight: The substitution of GABA with glycine alters receptor affinity, shifting activity from anticonvulsant to sedative.
Key Difference: The amino acid moiety dictates pharmacological targeting—GABA esters modulate anticonvulsant pathways, while glycine derivatives affect sedation.
Palmitate Esters with Varied Alcohol Moieties
Key Insights :
- Alcohol Group Impact : The branched cyclohexyl group in this compound likely enhances lipid solubility and thermal stability compared to linear alcohols (e.g., ethyl, cetyl).
- Functional Trade-offs: Isocetyl palmitate excels in cosmetic formulations due to its non-greasy texture, whereas the cyclohexyl variant’s safety constraints may limit its use to controlled industrial settings.
Phosphorus-Containing Cyclohexyl Derivatives
- 2-Isopropyl-5-methylcyclohexyl diphenylphosphonamidate: Structure: Features a chiral phosphorus atom (S-configuration) with phenylamine and phosphinate groups . Applications: Serves as a precursor for bioactive organophosphorus compounds; used in asymmetric catalysis .
- Comparison : Unlike the palmitate ester, phosphorus-containing analogs exhibit catalytic and metal-binding properties, highlighting the role of functional groups in diversifying applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 2-isopropyl-5-methylcyclohexyl palmitate in academic laboratories?
- Methodological Answer : The compound can be synthesized via Steglich esterification , utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method is effective for esterifying sterically hindered alcohols like 2-isopropyl-5-methylcyclohexanol with palmitic acid . Alternatively, solid acid catalysts (e.g., sulfated zirconia, SO₄²⁻/ZrO₂) combined with azeotropic dehydration (e.g., using cyclohexane) can improve reaction efficiency by removing water, a byproduct of esterification .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P261, P271) .
- Storage : Keep in airtight containers under inert gas (P233, P231) and away from ignition sources (P210) .
Q. How can the structure and purity of this compound be verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm ester linkage and stereochemistry via ¹H and ¹³C NMR, comparing peaks to precursor alcohols and acids .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities and quantify purity using fragmentation patterns (e.g., m/z 368.6 for palmitate ions) .
- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Compare enzymatic (e.g., Candida antarctica lipase B) vs. chemical catalysts (e.g., p-toluenesulfonic acid) for selectivity and turnover .
- Azeotropic Distillation : Use solvents like toluene or cyclohexane to remove water, shifting equilibrium toward ester formation .
- Molar Ratio Optimization : A 1:1.2 molar ratio of alcohol to palmitic acid minimizes unreacted starting material .
Q. What strategies address stereochemical challenges in synthesizing 2-isopropyl-5-methylcyclohexyl derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers of 2-isopropyl-5-methylcyclohexanol precursors .
- Stereoselective Catalysis : Employ chiral auxiliaries or asymmetric hydrogenation to control cyclohexyl ring configuration .
Q. Are there documented bioactivities for this compound or related esters?
- Methodological Answer : While direct studies are limited, structurally similar monoterpenoid esters (e.g., 2-isopropyl-5-methylcyclohexyl 4-aminobutyrate) exhibit insect-repellent properties against Aedes aegypti. Bioactivity assays (e.g., WHO repellency tests) can be adapted to evaluate this compound .
Q. How can environmental contamination risks be mitigated during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
